molecular formula C25H25N3O3S B2890129 (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 439128-75-3

(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2890129
CAS No.: 439128-75-3
M. Wt: 447.55
InChI Key: NVSLHEAGBJMNIK-UHFFFAOYSA-N
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Description

(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that integrates the structural motifs of indole, sulfonyl, phenyl, and piperazine

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of Indolin-1-ylsulfonyl Chloride: This step involves the reaction of indoline with chlorosulfonic acid to produce indolin-1-ylsulfonyl chloride.

    Coupling with Phenylpiperazine: The indolin-1-ylsulfonyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities on the indole ring.

    Reduced Sulfides: Compounds where the sulfonyl group is reduced to a sulfide.

    Substituted Phenyl Derivatives: Various halogenated or alkylated phenyl derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Industry:

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of indole, sulfonyl, phenyl, and piperazine groups in a single molecule is relatively unique, providing a diverse range of potential interactions and activities.

    Versatility: Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c29-25(27-18-16-26(17-19-27)22-7-2-1-3-8-22)21-10-12-23(13-11-21)32(30,31)28-15-14-20-6-4-5-9-24(20)28/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLHEAGBJMNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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